Iodonium, bis(4-iodophenyl)-, chloride

Solubility Counter‑anion effect Reagent formulation

Iodonium, bis(4-iodophenyl)-, chloride (CAS 647843‑88‑7) is a crystalline diaryliodonium(III) salt (C₁₂H₈ClI₃, MW 568.36). This compound belongs to the hypervalent iodine reagent class and functions as an electrophilic aryl transfer agent, notably in radiofluorination and cross‑coupling sequences requiring a 4‑iodophenyl leaving group.

Molecular Formula C12H8ClI3
Molecular Weight 568.36 g/mol
CAS No. 647843-88-7
Cat. No. B12584895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodonium, bis(4-iodophenyl)-, chloride
CAS647843-88-7
Molecular FormulaC12H8ClI3
Molecular Weight568.36 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.[Cl-]
InChIInChI=1S/C12H8I3.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1
InChIKeyXJTFARGGTBQUJP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodonium, bis(4-iodophenyl)-, chloride (CAS 647843-88-7): A Halide‑Anion Diaryliodonium Salt for Arylation and Radiochemistry Procurement


Iodonium, bis(4-iodophenyl)-, chloride (CAS 647843‑88‑7) is a crystalline diaryliodonium(III) salt (C₁₂H₈ClI₃, MW 568.36) . This compound belongs to the hypervalent iodine reagent class and functions as an electrophilic aryl transfer agent, notably in radiofluorination and cross‑coupling sequences requiring a 4‑iodophenyl leaving group [1]. Its chloride anion distinguishes it from the more common tetrafluoroborate and triflate congeners, imparting distinct solubility and reactivity profiles that directly affect synthetic utility and procurement decisions .

Why Bis(4-iodophenyl)iodonium Chloride Cannot Be Swapped with Other Diaryliodonium Salts Without Quantitative Verification


Diaryliodonium salts with different counter‑anions are not interchangeable reagents. The chloride form exhibits markedly lower solubility in common organic solvents [1] and its nucleophilic halide anion can participate in competing side‑reactions during arylation or fluorination sequences, leading to dramatically different product distributions compared to triflate or tetrafluoroborate analogues [1][2]. Systematic studies demonstrate that anion identity directly governs reaction chemoselectivity, kinetic profile, and yield; therefore, substituting bis(4-iodophenyl)iodonium chloride with a non‑halide salt without experimental validation risks synthetic failure or irreproducible radiochemical incorporations [2].

Quantitative Differentiation Evidence for Bis(4-iodophenyl)iodonium Chloride vs. Triflate and Tetrafluoroborate Counterparts


Anion‑Driven Organic Solubility: Halide Salts Are Sparingly Soluble, Whereas Triflate/Tetrafluoroborate Salts Show Broad Solubility

Diaryliodonium salts bearing halide counter‑anions (chloride, bromide) are described as 'sparingly soluble' in organic solvents, in contrast to triflate and tetrafluoroborate salts that exhibit good solubility across general organic media [1]. This is a class‑level property directly attributed to anion nucleophilicity and lattice energy differences [1].

Solubility Counter‑anion effect Reagent formulation

Divergent Chemoselectivity in Pd‑Catalyzed Alkoxycarbonylation: Triflates/Bromides Divert Pathway Relative to Tetrafluoroborates

Under identical Pd‑catalyzed carbonylation conditions (MeOH, 1 atm CO, room temperature), diaryliodonium tetrafluoroborates and tosylates produced aromatic esters, whereas diaryliodonium triflates and bromides gave 4‑iodophenyl‑substituted methyl esters instead [1]. This demonstrates that the anion dictates the reaction pathway: non‑nucleophilic anions (BF₄⁻, TsO⁻) yield simple alkoxycarbonylation products, while more nucleophilic or labile anions (OTf⁻, Br⁻) divert the reaction to a different product manifold. Chloride salts, possessing significant nucleophilicity, are expected to behave analogously to the bromide/triflate case.

Carbonylation Palladium catalysis Anion‑dependent product

Synthesis Yield Benchmark: Bis(4-iodophenyl)iodonium Triflate Prepared in ~90% Yield via pI‑HTIB Route, Contrasting with Multi‑Step Chloride Protocols

Cardinale and Wüst (2012) reported the preparation of bis(4-iodophenyl)iodonium triflate in high yields of about 90% using a direct coupling of 4‑iodo‑1‑[hydroxy(tosyloxy)iodo]benzene (pI‑HTIB) with iodobenzene and triflic acid [1]. In contrast, the analogous chloride salt is typically obtained via oxidative anion metathesis of the corresponding iodide with overall yields in the 54–86% range for crude diaryliodonium halides [2], or requires alternative multi‑step sequences. This quantitative gap of ca. 4–36 percentage points underscores different synthetic accessibility and cost profiles for procurement.

Synthesis efficiency Yield comparison Precursor route

Counter‑Anion Dictates ¹⁸F‑Fluorination Yield and Side‑Reaction Profile: Halide Anions Compete as Internal Nucleophiles

In nucleophilic ¹⁸F‑fluorination of diaryliodonium salts, the counter‑anion critically influences radiochemical yield. Halide anions (Br⁻, Cl⁻) can undergo thermal decomposition via internal nucleophilic attack on the iodonium centre, competing with [¹⁸F]fluoride incorporation and generating undesired haloarene by‑products [1]. Cardinale and Wüst (2012) further note that for ¹⁸F‑fluorination reactions, tosylate, triflate, and bromide are the commonly employed anions, with the optimal counterion varying by substrate; the chloride salt was not selected as optimal in their study, suggesting inferior performance for this application [2].

Radiofluorination PET tracer precursor Anion effect

Oxidative Anion Metathesis Scope: Chloride Salts Serve as Versatile Precursors for Anion Exchange to Non‑Nucleophilic Forms

Kazmierczak and Skulski (1997) demonstrated that crude diaryliodonium chlorides can be converted via oxidative anion metathesis into pure tetrafluoroborates, triflates, tosylates, hydrogensulfates, and nitrates in 54–86% yields [1]. This positions the chloride salt as a strategically flexible precursor: procurement of the chloride enables in‑house access to a panel of non‑nucleophilic salts without purchasing each individually. In contrast, the reverse conversion (e.g., triflate → chloride) is not straightforward.

Anion metathesis Precursor versatility Salt interconversion

Procurement‑Relevant Application Scenarios for Bis(4-iodophenyl)iodonium Chloride Based on Quantitative Differentiation Evidence


Anion‑Screening Precursor for Multi‑Salt Library Generation

Leveraging the oxidative anion metathesis capability demonstrated by Kazmierczak and Skulski (1997) [1], a single procurement of bis(4-iodophenyl)iodonium chloride enables the rapid in‑house generation of tetrafluoroborate, triflate, tosylate, hydrogensulfate, and nitrate derivatives. This approach reduces inventory requirements and is ideal for methodology laboratories systematically comparing counter‑anion effects on arylation or radiofluorination outcomes.

Palladium‑Catalyzed Alkoxycarbonylation Targeting 4‑Iodophenyl‑Substituted Esters

For synthetic programs requiring 4‑iodophenyl‑substituted methyl esters rather than simple aromatic esters, the chloride salt (by analogy to bromide and triflate behaviour) directs the Pd‑catalyzed carbonylation pathway toward the 4‑iodophenyl‑ester product manifold [1]. Procuring the tetrafluoroborate salt would instead deliver the conventional aromatic ester, making this an application where the chloride salt offers a distinct synthetic endpoint.

Electrophilic ¹⁸F‑Radiofluorination with Subsequent Cross‑Coupling

While tosylate and triflate salts are generally preferred for direct nucleophilic ¹⁸F‑fluorination [1], the chloride salt can be employed in electrophilic radiofluorination protocols or in sequences where the chloride anion's nucleophilicity is suppressed (e.g., low‑temperature or phase‑transfer conditions). The resulting 4‑[¹⁸F]fluoroiodobenzene product serves as a versatile intermediate for downstream Sonogashira, Stille, or Suzuki couplings en route to complex PET tracers [2].

Heterogeneous or Solid‑Phase Arylation Where Low Solubility Is Tolerated or Advantageous

The sparing solubility of halide‑anion diaryliodonium salts in organic solvents [1] can be strategically exploited in heterogeneous reaction setups, solid‑supported reagent formats, or flow‑chemistry columns where controlled reagent leaching is required. Under such conditions, the chloride salt offers a slower‑release profile compared to the highly soluble triflate or tetrafluoroborate analogues, potentially improving reaction control and reducing exothermicity risks.

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